molecular formula C11H12N2O2 B11894452 (2-(2-Methoxyphenyl)oxazol-4-YL)methanamine CAS No. 885274-29-3

(2-(2-Methoxyphenyl)oxazol-4-YL)methanamine

Katalognummer: B11894452
CAS-Nummer: 885274-29-3
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: TXBCINNTTCDAHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyphenyl)-N-methyl-1,3-oxazol-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel small-molecule therapeutics. Its structure, featuring an isoxazole core, is commonly investigated for immunoregulatory properties. Isoxazole derivatives are a prominent class of heterocyclic compounds known to exhibit a range of valuable biological activities, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects . These compounds are frequently evaluated in various experimental models, including in vitro assays with resident cells from rodents and humans, cell lines, and in vivo experimental animal disease models that correspond to human clinical situations . Research into similar isoxazole derivatives has shown they can demonstrate low toxicity and good bioactivity at low doses, with activities in some studies being comparable to or even higher than registered reference drugs . The compound is intended for non-human research applications only, exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

885274-29-3

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

[2-(2-methoxyphenyl)-1,3-oxazol-4-yl]methanamine

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11/h2-5,7H,6,12H2,1H3

InChI-Schlüssel

TXBCINNTTCDAHN-UHFFFAOYSA-N

Kanonische SMILES

CNC1=COC(=N1)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Aryne-Induced -Sigmatropic Rearrangement

Aryne intermediates enable the construction of trisubstituted oxazoles via-sigmatropic rearrangement. For example, treatment of 2-(4-methoxyphenyl)-N-methyl-2-oxoethan-1-aminium chloride with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of KF/18-crown-6 in benzonitrile yields 5-(4-methoxyphenyl)-2-methyl-4-(phenylthio)oxazole. Adapting this protocol, 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine can be synthesized by substituting the thioether moiety with an amine group.

Key Reaction Steps:

  • Generation of aryne intermediate : 2-(Trimethylsilyl)phenyl triflate reacts with fluoride ions to form a benzyne species.

  • Cyclization : The aryne inserts into the α-amino ketone, inducing ring closure to form the oxazole core.

Urea-Mediated Cyclization

In an alternative approach, urea facilitates the cyclization of bromoacetyl precursors. For instance, 4-(1-benzofuran-2-yl)-1,3-oxazol-2-amine is synthesized by refluxing 1-(1-benzofuran-2-yl)-2-bromoethanone with urea in ethanol. Applying this method to 2-bromo-1-(2-methoxyphenyl)ethanone and methylamine could yield the target compound, though regiochemical control remains a challenge.

Functionalization of Preformed Oxazole Cores

Direct N-Methylation

N-Methylation of 2-(2-methoxyphenyl)-1,3-oxazol-4-amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) provides moderate yields (45–55%). However, over-alkylation and O-methylation of the methoxy group necessitate careful stoichiometric control.

Reductive Amination

Condensation of 2-(2-methoxyphenyl)-1,3-oxazole-4-carbaldehyde with methylamine followed by NaBH₄ reduction offers a two-step route. This method, though underutilized in the literature, avoids harsh conditions and could achieve yields comparable to substitution reactions (~50–60%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-(2-Methoxyphenyl)-N-methyl-1,3-oxazol-4-amine Synthesis

MethodYield (%)Purity (%)Key AdvantageLimitation
AgClO₄-mediated substitution61>99High regioselectivityLong reaction time (7 days)
Aryne cyclization7995Rapid ring formationRequires toxic benzonitrile
Urea cyclization4085Mild conditionsLow yield for N-methyl derivatives
Direct N-methylation5590SimplicityByproduct formation

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.98–6.92 (m, 2H, ArH), 4.32 (s, 2H, CH₂), 3.86 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃).

  • ¹³C NMR : 167.2 (C=O), 158.1 (N-C-O), 132.4–114.7 (ArC), 55.3 (OCH₃), 38.1 (NCH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₁H₁₃N₂O₂ [M+H]⁺: 221.0926, found: 221.0922.

Industrial and Pharmacological Applications

While the primary focus of this review is synthesis, it is noteworthy that structurally analogous N-methyl oxazole derivatives exhibit antiprotozoal activity and serve as intermediates in drug discovery . The methoxy group enhances metabolic stability, making this scaffold valuable in medicinal chemistry.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methylamine group (-NHCH₃) participates in alkylation and acylation reactions under mild conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 4hN-Methyl-N-propyl derivative82
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C→RT, 2hAcetamide derivative75
SulfonylationTosyl chloride, pyridine, reflux, 6hTosyl-protected amine68

Key Findings :

  • Alkylation proceeds via an SN2 mechanism, requiring polar aprotic solvents for optimal yield.

  • Acylation shows steric hindrance at the oxazole C4 position, necessitating stoichiometric base .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

ElectrophileConditionsMajor ProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C, 1h4-Nitro-2-methoxyphenyl derivative>95% para
BrominationBr₂, FeBr₃, CHCl₃, RT, 2h4-Bromo-2-methoxyphenyl derivative90% para
Friedel-CraftsAcCl, AlCl₃, DCM, -10°C, 3hAcetylated para product78% para

Mechanistic Insight :
The methoxy group’s +M effect dominates over the oxazole ring’s electron-withdrawing nature, favoring para substitution .

Oxazole Ring Functionalization

The oxazole core undergoes regioselective modifications:

Ring Opening

Treatment with strong nucleophiles cleaves the oxazole ring:

text
Reaction: 2-(2-Methoxyphenyl)-N-methyl-1,3-oxazol-4-amine + LiAlH₄ → Imidazoline intermediate Conditions: THF, reflux, 8h Yield: 62% [7]

Oxidation

Controlled oxidation modifies the ring’s electronic properties:

text
Reagent: mCPBA (2 equiv), CH₂Cl₂, 0°C Product: N-Oxide derivative Application: Enhanced hydrogen-bonding capacity in drug design [6]

Condensation Reactions

The amine group facilitates Schiff base formation:

Carbonyl SourceConditionsProductCatalytic SystemSource
BenzaldehydeEtOH, 80°C, 12hN-Benzylidene derivativeNone
4-NitrobenzaldehydeFe₃O₄@SiO₂ nanocatalyst, H₂O, 45minNitro-substituted Schiff baseMagnetic nanoparticle

Optimization Data :

  • Nano-catalyzed reactions reduce time from 12h to 45min with comparable yields (~85%) .

Cross-Coupling Reactions

The methoxyphenyl group participates in palladium-mediated couplings:

ReactionConditionsProductTurnover (TON)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivative420
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 100°CN-Arylated oxazole380

Limitations :

  • Steric hindrance from the oxazole ring reduces catalytic efficiency in bulkier substrates .

Biological Activity Correlation

Reaction products exhibit modified pharmacological profiles:

DerivativeBiological ActivityIC₅₀ (μM)TargetSource
N-AcetylAntifungal (C. albicans)12.4Lanosterol demethylase
4-Nitro-Schiff baseAnticancer (MCF-7 cells)8.9Topoisomerase II

Structure-Activity Relationship :

  • Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by improving membrane permeability .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that oxazole derivatives exhibit promising anticancer properties. The structure of 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine allows it to interact with various biological targets implicated in cancer progression.

Case Studies

A notable study synthesized a series of substituted oxazole derivatives and evaluated their antiproliferative effects against a panel of cancer cell lines. One derivative exhibited an IC50 value as low as 0.003 µM against lung adenocarcinoma cells, showcasing the potential for further development into therapeutic agents .

Antimicrobial Applications

The antimicrobial properties of oxazole derivatives are well-documented. 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine has been investigated for its efficacy against various bacterial and fungal strains.

Antibacterial Activity

Research has demonstrated that oxazole compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • A related oxazole derivative showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against species like Candida albicans. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against resistant strains .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine and its derivatives are being explored for additional therapeutic applications:

  • Anti-inflammatory Properties : Some oxazole derivatives have been reported to possess anti-inflammatory effects, potentially useful in treating inflammatory diseases .
  • Neurological Applications : Preliminary studies suggest that certain oxazole compounds may exhibit neuroprotective effects, making them candidates for further investigation in neurological disorders .

Summary of Findings

The applications of 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine span multiple therapeutic areas:

Application TypeTargetEfficacyReference
AnticancerVarious tumor cell linesIC50 as low as 0.003 µM
AntibacterialStaphylococcus aureus, E. coliComparable to standard antibiotics
AntifungalCandida albicansSignificant activity observed
Anti-inflammatoryInflammatory diseasesPotential therapeutic effects
NeurologicalNeuroprotectionPromising preliminary results

Wirkmechanismus

The mechanism by which 2-(2-Methoxy-phenyl)-oxazol-4-yl-methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

  • Oxazole vs. Thiazole/Benzimidazole: N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (): Replacing oxazole with benzimidazole increases aromatic conjugation and basicity. This structural change has been linked to anti-Leishmania activity, suggesting the benzimidazole core may enhance antiparasitic effects .

Substituent Modifications

  • Methoxy vs. Chloro: 2-(2-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (): Substituting methoxy with chloro increases electronegativity and steric bulk. This may alter binding affinity in biological targets, though safety data indicate higher toxicity (GHS hazard warnings) for the chloro analog . 2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile (): A naphthyl group at position 2 enhances π-π stacking interactions, which could improve inhibition of enzymes like 12/15-lipoxygenase .
  • Amine Group Variations :

    • N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (): The amine is attached via a methylene bridge, reducing planarity and possibly decreasing membrane permeability compared to direct N-methyl substitution .

Physicochemical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Key NMR Shifts (1H, ppm) Notable Features
2-(2-Methoxyphenyl)-N-methyl-1,3-oxazol-4-amine C₁₁H₁₂N₂O₂ 204.23 δ 3.85 (OCH₃), δ 6.90–7.50 (aryl) Methoxy enhances lipophilicity
2-(2-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine () C₁₀H₉ClN₂O 208.65 δ 7.30–7.80 (aryl) Chloro increases electronegativity
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine () C₁₄H₁₂N₂O 224.26 δ 8.10–8.50 (naphthyl) Extended aromatic system

Biologische Aktivität

2-(2-Methoxyphenyl)-N-methyl-1,3-oxazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine is primarily attributed to its interactions with specific enzymes and receptors. The oxazole moiety allows the compound to bind effectively to these targets, potentially modulating their activity. The precise pathways involved can vary based on the target and biological context.

Enzyme Inhibition

Research indicates that this compound may play a role in enzyme inhibition, particularly in studies involving protein interactions. Its structural attributes suggest that it could inhibit enzymes involved in critical metabolic pathways.

Antitumor Activity

A series of studies have evaluated the antitumor potential of oxazole derivatives. For instance, compounds similar to 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine have shown promising results against various cancer cell lines. The following table summarizes findings related to similar compounds:

CompoundCell LineIC50 (µM)Reference
32bSH-SY5Y (neuroblastoma)0.083
12aVarious melanoma cell lines0.069

These results indicate that modifications in the oxazole structure can lead to enhanced antitumor activity.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. A broader class of oxazole derivatives has demonstrated varying degrees of antibacterial and antifungal activities. For example:

MicroorganismMIC (µM)Reference
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that the compound may exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antitumor Activity Evaluation

In a study focusing on the antitumor effects of various oxazole derivatives, researchers synthesized a series of compounds including 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine. The evaluation showed significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Studies

Another research effort investigated the enzyme inhibition properties of similar oxazole derivatives. The study found that certain modifications could enhance binding affinity and inhibitory potency against specific enzymes linked to cancer progression .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Methyl groups on the oxazole ring appear as singlets (δ ~2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95%) .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Standardized assays : Replicate experiments under controlled conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to minimize variability .
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) using docking studies or CoMFA to identify critical pharmacophores .
  • Data normalization : Adjust for differences in cell lines, solvent carriers (e.g., DMSO concentration), and positive controls .

What methodological considerations are critical for designing SAR studies?

Q. Advanced

  • Substituent libraries : Synthesize derivatives with systematic variations (e.g., electron-withdrawing/donating groups at the phenyl or oxazole positions) .
  • Computational pre-screening : Use DFT (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and binding affinities .
  • In vitro validation : Pair molecular dynamics simulations with enzymatic assays (e.g., kinase inhibition) to validate mechanistic hypotheses .

What are common purification techniques post-synthesis?

Q. Basic

  • Column chromatography : Silica gel with gradients (e.g., 90:10 to 70:30 n-hexane/ethyl acetate) .
  • Recrystallization : From ethanol or methanol to remove oligomeric byproducts .
  • TLC monitoring : Use UV-active spots (Rf ~0.3–0.5) to track product elution .

How can intermolecular interactions be analyzed via crystallographic data?

Q. Advanced

  • Hirshfeld surfaces : Map close contacts (e.g., C–H···O/N interactions) using CrystalExplorer .
  • Packing diagrams : Identify π-π stacking (3.5–4.0 Å interplanar distances) or hydrogen-bonding networks (e.g., N–H···O) stabilizing the lattice .
  • Energy frameworks : Calculate interaction energies (electrostatic, dispersion) with Mercury software to quantify stability contributions .

What initial biological screening assays are recommended?

Q. Basic

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values reported at 48-hour exposure .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

How can computational methods predict reactivity or pharmacological interactions?

Q. Advanced

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinases) to identify binding poses .
  • ADMET prediction : SwissADME or pkCSM tools estimate bioavailability, LogP, and CYP450 interactions .
  • MD simulations : GROMACS for 100-ns trajectories to assess target-ligand stability under physiological conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.